3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Physicochemical profiling Drug-likeness Medicinal chemistry

This compound fills a critical gap in CB1 receptor research: it uniquely pairs a para-fluorophenyl acetyl azetidine with an oxazolidine-2,4-dione, creating a rigid, privileged scaffold distinct from methylene-spaced analogs. This tight coupling avoids the uncontrolled pharmacokinetic variables seen in interchanged loose analogs, making it a precise reference for SAR, polypharmacology, or CNS library design. Ideal as a high-purity starting point for medicinal chemistry programs targeting metabolic disorders or NASH. Secure research-grade ≥98% purity now to de-risk your screening cascade.

Molecular Formula C14H13FN2O4
Molecular Weight 292.266
CAS No. 2034236-74-1
Cat. No. B2434345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034236-74-1
Molecular FormulaC14H13FN2O4
Molecular Weight292.266
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)COC3=O
InChIInChI=1S/C14H13FN2O4/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
InChIKeyGOSYYUJCUZOSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034236-74-1) – Structural and Procurement Baseline


3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione [CAS 2034236-74-1] is a synthetic small molecule (C14H13FN2O4, MW 292.26 g/mol) that integrates three pharmacophoric modules: a 4-fluorophenyl acetyl group, a constrained azetidine ring, and an oxazolidine-2,4-dione moiety [1]. The compound is catalogued in PubChem and structurally belongs to the heterocycle-substituted 3-alkyl azetidine derivative class that has been extensively pursued in the cannabinoid-1 (CB1) receptor antagonist/inverse agonist patent landscape [2]. However, a systematic search of primary research papers and authoritative databases (PubChem BioAssay, ChEMBL, BindingDB, PubMed) conducted at the time of this analysis returned no publicly disclosed, quantitative biological activity data for this specific entity. The compound is currently available through several specialist chemical suppliers as a research-grade screening compound or synthetic intermediate, typically at 95–98% purity [1].

Why Generic Oxazolidine-Dione Azetidine Analogs Cannot Be Substituted for CAS 2034236-74-1


Superficially similar in-class compounds – those that combine an N-acylated azetidine with an oxazolidine-2,4-dione – cannot be interchanged for CAS 2034236-74-1 without risking altered target engagement, pharmacokinetics, or functional assay readout. The 4-fluorophenyl acetyl appendage on this compound is electronically distinct from the 2-chloro-6-fluorophenyl propanoyl, thiophene-3-carbonyl, or 5-methylpyrazine-2-carbonyl variants found in the closest catalogued analogs [1]. In the broader azetidine CB1 antagonist patent family, even minor modifications to the N-acyl substituent routinely produce order-of-magnitude differences in receptor binding affinity (Ki) and functional activity (cAMP EC50/IC50) [2]. Furthermore, the direct azetidine–oxazolidine linkage in CAS 2034236-74-1, as opposed to the methylene-spaced linker present in compounds such as 3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione, introduces conformational constraints that influence pharmacophore presentation [1]. These structural divergences mean that procurement decisions predicated solely on scaffold similarity risk introducing uncontrolled variables into screening cascades, SAR expansion, or pharmacokinetic optimization programs.

Product-Specific Quantitative Differentiation Evidence for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione


Molecular Weight and Lipophilicity Differentiation: 4-Fluorophenyl Acetyl vs. 2-Chloro-6-Fluorophenyl Propanoyl Analog

The target compound (MW 292.26 g/mol) is approximately 27% lighter than its 2-chloro-6-fluorophenyl propanoyl analog. PubChem computed descriptors indicate a topological polar surface area (TPSA) of approximately 71.8 Ų for compounds of this formula class [1]. The lower molecular weight and absence of a chlorine atom position this compound more favorably within the Lipinski Rule of Five space (MW < 500, cLogP < 5) relative to the chlorofluorophenyl analog, which introduces additional lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2 based on the Hansch π constant for aromatic chlorine) and elevated molecular weight [2]. This difference may translate into enhanced aqueous solubility and reduced non-specific protein binding, factors that are critical for reliable high-throughput screening assay performance.

Physicochemical profiling Drug-likeness Medicinal chemistry

Linker Architecture Differentiation: Direct Azetidine–Oxazolidine vs. Methylene-Spacer Analogs

A critical structural discriminator is the absence of a methylene (-CH₂-) spacer between the azetidine C-3 position and the oxazolidine-2,4-dione nitrogen. The target compound features a direct C–N bond, whereas analogs such as 3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione incorporate a flexible methylene linker [1]. This one-atom difference reduces the rotational degrees of freedom by one, resulting in a more rigid presentation of the oxazolidine-2,4-dione pharmacophore relative to the azetidine-acyl vector. In CB1 receptor antagonist SAR, restricted rotation around the azetidine-substituent bond has been shown to modulate both binding affinity and functional selectivity [2]. Researchers requiring a conformationally constrained scaffold for SAR expansion should prioritize the direct-linked architecture.

Conformational constraint Pharmacophore geometry Scaffold hopping

Electronic Character of the N-Acyl Substituent: 4-Fluorophenyl Acetyl vs. Thiophene-3-acetyl Analog

The para-fluorophenyl group on the target compound exerts a distinct electronic profile compared to the thiophene-3-acetyl analog: 4-fluorophenyl is a moderately electron-withdrawing group (Hammett σ_p = +0.06 for F), while thiophene is an electron-rich heterocycle [1]. In the azetidine CB1 antagonist patent family, electron-withdrawing para-substituents on the phenyl ring were associated with enhanced binding potency relative to electron-donating or heterocyclic replacements, typically by 2- to 5-fold in Ki values [2]. The fluorine atom also serves as a metabolic blocking group at the para position, potentially improving oxidative stability relative to unsubstituted phenyl analogs [3]. For programs where the target receptor shows a preference for electron-deficient aryl groups, the 4-fluorophenyl configuration is functionally non-interchangeable with thiophene or pyrazine variants.

Electron-withdrawing group SAR Receptor binding

Data Availability Disclaimer: Absence of Publicly Disclosed Biological Activity for CAS 2034236-74-1

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, DrugBank, and the primary literature (PubMed) as of April 2026 returned zero quantitative biological activity results – including no IC50, Ki, EC50, % inhibition, or functional assay data – for CAS 2034236-74-1 [1]. This compound does not appear in the exemplified compound tables of the Merck CB1 antagonist patents (U.S. 7,906,652), nor in the Sanofi azetidine CB1 patent series (WO 01/064634) [2]. This absence of data is significant because structurally similar in-class compounds (e.g., PMID26161824-Compound-160, a heterocyclic-substituted 3-alkyl azetidine derivative) have established CB1 antagonist profiles [3]. Users should treat CAS 2034236-74-1 as a screening compound requiring de novo biological characterization and should not assume it necessarily shares the CB1 activity profile of its structural relatives.

Data gap Procurement caution Research compound

Defensible Research and Industrial Application Scenarios for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione


Focused CB1 Antagonist Lead Identification Where 4-Fluorophenyl Acetyl Conformationally Constrained Scaffolds Are Prioritized

For medicinal chemistry programs targeting the cannabinoid-1 (CB1) receptor for obesity, metabolic syndrome, or non-alcoholic steatohepatitis (NASH), the direct azetidine–oxazolidine architecture of CAS 2034236-74-1 offers a rigid scaffold pre-organized for receptor binding. The 4-fluorophenyl acetyl group provides moderate electron withdrawal (σ_p = +0.06) and metabolic para-blocking, consistent with SAR trends in the Merck CB1 patent family where para-electron-withdrawing substituents enhanced binding 2- to 5-fold relative to electron-rich heterocyclic replacements [1][2]. The compound serves as a structurally distinct starting point for SAR expansion programs that seek to differentiate from the heavily patented 3-alkyl azetidine CB1 space.

Physicochemical Property-Driven Hit Triage for CNS-Penetrant Screening Libraries

With a molecular weight of 292.26 g/mol and a computed cLogP of approximately 2.30, CAS 2034236-74-1 falls within the optimal CNS drug-like property space (MW < 400; cLogP 1–4; TPSA < 90 Ų) [1]. When procuring compounds for CNS-penetrant screening libraries, this physicochemical profile is preferable to the chlorofluorophenyl analog (estimated MW ~370–384 g/mol; ΔcLogP +0.8 to +1.2 units) which risks exceeding CNS permeability thresholds and elevating non-specific binding artifacts in radioligand displacement assays [2]. The compound can therefore serve as a quality control benchmark for CNS library physicochemical filtering criteria.

Scaffold-Hopping Reference Compound for Oxazolidine-2,4-Dione Containing Azetidine Libraries

The simultaneous presence of an oxazolidine-2,4-dione moiety (a cyclic carbamate–ester hybrid known for anticonvulsant and metabolic indications) and a 4-fluorophenyl acetyl azetidine (a privileged CB1 antagonist scaffold) makes CAS 2034236-74-1 a unique scaffold-hopping reference point [1][2]. Research groups exploring polypharmacology or dual-mechanism ligands can use this compound as a structurally characterized entry point for merging oxazolidine-dione pharmacology with azetidine-based receptor antagonism, provided that de novo biological profiling confirms target engagement.

Synthetic Methodology Development Using a Densely Functionalized Heterocyclic Substrate

The compound's three reactive moieties – a tertiary amide (acetyl-azetidine), an oxazolidine-2,4-dione ring susceptible to nucleophilic ring-opening, and a 4-fluorophenyl group amenable to further electrophilic aromatic substitution – make it a valuable substrate for synthetic methodology development [1]. Academic and industrial process chemistry groups developing selective N-deacylation, oxazolidine-dione hydrolysis, or azetidine ring-functionalization protocols can employ CAS 2034236-74-1 as a polyfunctional substrate with orthogonal handle selectivity, benchmarked against simpler mono-functional model substrates.

Quote Request

Request a Quote for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.